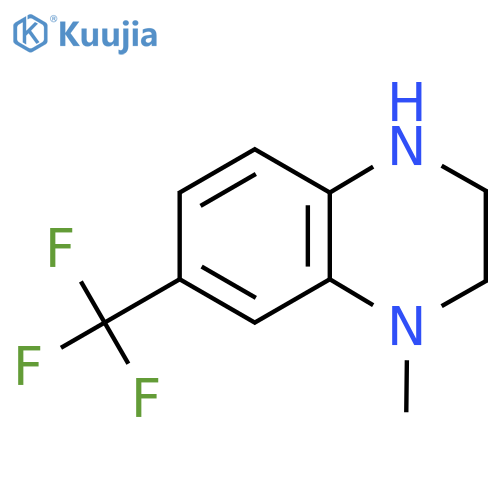

Cas no 1268130-90-0 (1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline)

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline 化学的及び物理的性質

名前と識別子

-

- 1268130-90-0

- EN300-6237346

- 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

- 4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline

- 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

-

- インチ: 1S/C10H11F3N2/c1-15-5-4-14-8-3-2-7(6-9(8)15)10(11,12)13/h2-3,6,14H,4-5H2,1H3

- InChIKey: CUVCCKLEFMRLHP-UHFFFAOYSA-N

- SMILES: FC(C1C=CC2=C(C=1)N(C)CCN2)(F)F

計算された属性

- 精确分子量: 216.08743285g/mol

- 同位素质量: 216.08743285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 0

- 複雑さ: 229

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 15.3Ų

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6237346-2.5g |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95.0% | 2.5g |

$1370.0 | 2025-03-15 | |

| Enamine | EN300-6237346-0.5g |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95.0% | 0.5g |

$546.0 | 2025-03-15 | |

| Enamine | EN300-6237346-10.0g |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95.0% | 10.0g |

$3007.0 | 2025-03-15 | |

| Enamine | EN300-6237346-1.0g |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95.0% | 1.0g |

$699.0 | 2025-03-15 | |

| Enamine | EN300-6237346-5.0g |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95.0% | 5.0g |

$2028.0 | 2025-03-15 | |

| Aaron | AR028MCQ-5g |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95% | 5g |

$2814.00 | 2023-12-16 | |

| Aaron | AR028MCQ-50mg |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95% | 50mg |

$248.00 | 2025-02-16 | |

| 1PlusChem | 1P028M4E-1g |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95% | 1g |

$926.00 | 2024-07-09 | |

| Aaron | AR028MCQ-100mg |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95% | 100mg |

$357.00 | 2025-02-16 | |

| 1PlusChem | 1P028M4E-5g |

1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

1268130-90-0 | 95% | 5g |

$2569.00 | 2024-07-09 |

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline 関連文献

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalineに関する追加情報

Professional Introduction to 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline (CAS No. 1268130-90-0)

1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline, identified by its Chemical Abstracts Service (CAS) number 1268130-90-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinoxaline class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group at the 7-position and a methyl substituent at the 1-position introduces unique electronic and steric properties, making it a promising scaffold for drug discovery.

The tetrahydroquinoxaline core is a fused bicyclic system consisting of a benzene ring and a pyrazole ring, which is often modified to enhance pharmacological properties. The trifluoromethyl group, a common pharmacophore in modern drug design, contributes to lipophilicity, metabolic stability, and binding affinity. This modification has been extensively studied in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The methyl group at the 1-position further influences the compound's solubility and interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline as a lead compound for targeting various diseases. Studies have demonstrated its inhibitory activity against enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) mutants. The trifluoromethyl moiety enhances binding to these enzymes by improving hydrophobic interactions and reducing hydrogen bonding distance. Additionally, the compound exhibits moderate selectivity over native enzymes, minimizing off-target effects.

In the realm of medicinal chemistry, the synthesis of 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has been optimized using multi-step organic reactions involving cyclization and functional group transformations. The introduction of the trifluoromethyl group is typically achieved through halogen-metal exchange followed by electrophilic fluorination or direct fluorination methods. These synthetic strategies ensure high yield and purity while maintaining regioselectivity.

Preclinical studies have revealed promising results regarding the pharmacokinetic properties of 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline. The compound demonstrates good oral bioavailability and prolonged half-life in animal models, suggesting its suitability for therapeutic use. Furthermore, its metabolic stability has been improved by incorporating electron-withdrawing groups such as the trifluoromethyl moiety. This enhances resistance to enzymatic degradation in vivo.

The biological activity of 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has been explored in several disease models. In cancer research, it has shown potential in inhibiting proliferation and inducing apoptosis in multiple myeloma cell lines. The trifluoromethyl group plays a crucial role in modulating binding interactions with protein targets by increasing lipophilicity and reducing polar surface area. This optimization leads to enhanced drug-like properties such as solubility and cell membrane permeability.

Another area of interest is its application in neurodegenerative diseases. Preliminary studies suggest that 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline may interact with neurotransmitter receptors involved in cognitive function. The structural flexibility of the tetrahydroquinoxaline scaffold allows for fine-tuning of pharmacological effects without compromising efficacy. Further investigation into its mechanism of action could uncover new therapeutic avenues for conditions like Alzheimer's disease.

The chemical diversity introduced by substituents like the methyl group at the 1-position allows for extensive derivatization to explore novel analogs with improved pharmacological profiles. Techniques such as structure-activity relationship (SAR) studies have been employed to identify key structural features responsible for biological activity. These studies provide valuable insights into optimizing potency while minimizing side effects.

In conclusion,1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline (CAS No. 1268130-90-0) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. The combination of computational modeling with experimental validation has accelerated its development as a potential therapeutic agent for various diseases. Continued research into this compound holds great promise for future medical breakthroughs.

1268130-90-0 (1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline) Related Products

- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)

- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)

- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)

- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)

- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)

- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)

- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)

- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)

- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 101043-37-2(Microcystin-LR)